
3,4-Dihydroquinazoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroquinazoline-6-carboxylic acid is a heterocyclic organic compound with a quinazoline backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydroquinazoline-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of anthranilic acid derivatives with formamide under acidic conditions, leading to the formation of the quinazoline ring system. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 3,4-Dihydroquinazoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazoline ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-6-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized quinazolines.
科学的研究の応用
Chemistry: In organic synthesis, 3,4-dihydroquinazoline-6-carboxylic acid serves as a versatile intermediate for the construction of more complex molecules
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for the development of bioactive molecules. Derivatives of this compound have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo diverse chemical transformations makes it a valuable building block in various manufacturing processes.
作用機序
The mechanism by which 3,4-dihydroquinazoline-6-carboxylic acid and its derivatives exert their effects often involves interaction with specific molecular targets. For instance, in medicinal applications, these compounds may inhibit enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its target, but common pathways include inhibition of kinases, modulation of receptor activity, and interference with DNA replication.
類似化合物との比較
Quinazoline-6-carboxylic acid: Lacks the dihydro component, leading to different reactivity and biological activity.
4-Oxo-3,4-dihydroquinazoline-6-carboxylic acid: Contains an additional oxo group, which can alter its chemical properties and applications.
Uniqueness: 3,4-Dihydroquinazoline-6-carboxylic acid is unique due to its specific structural features, which confer distinct reactivity and potential for functionalization. Its ability to serve as a precursor for a wide range of derivatives makes it particularly valuable in research and industrial applications.
特性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
1,4-dihydroquinazoline-6-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)6-1-2-8-7(3-6)4-10-5-11-8/h1-3,5H,4H2,(H,10,11)(H,12,13) |
InChIキー |
MDBXEWUXEQNKST-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)C(=O)O)NC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


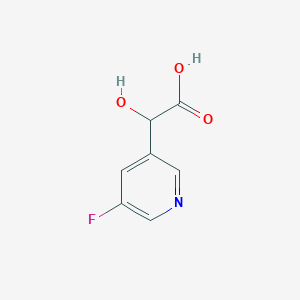
![1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine](/img/structure/B13518229.png)
![Methyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13518234.png)

aminehydrochloride](/img/structure/B13518243.png)
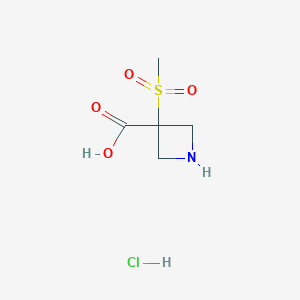
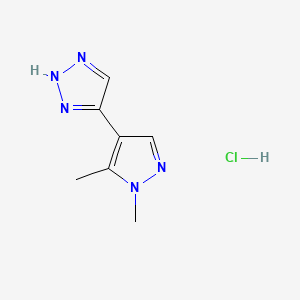
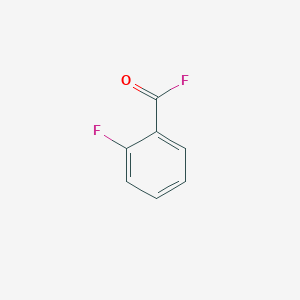
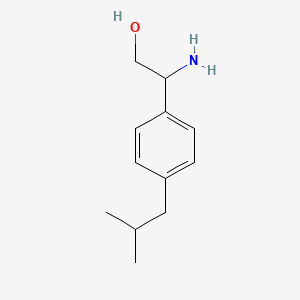


![6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine](/img/structure/B13518275.png)
![1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13518279.png)

